molecular formula C22H19ClN2O3 B3656305 2-CHLORO-3-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE

2-CHLORO-3-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE

Cat. No.: B3656305
M. Wt: 394.8 g/mol
InChI Key: QPUNWXQABDKZMB-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(2-methylbenzoyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a chloro group, a piperazine ring substituted with a 2-methylbenzoyl group, and a dihydronaphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[4-(2-methylbenzoyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2-methylbenzoyl group through a nucleophilic substitution reaction.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Dihydronaphthalene-1,4-dione Core: This step involves a cyclization reaction, often facilitated by a catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-(2-methylbenzoyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dihydronaphthalene-1,4-dione core to a fully reduced naphthalene derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Substituted naphthoquinone derivatives.

Scientific Research Applications

2-Chloro-3-[4-(2-methylbenzoyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-3-[4-(2-methylbenzoyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress responses or modulate receptor signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,4-naphthoquinone: Shares the naphthoquinone core but lacks the piperazine and benzoyl groups.

    3-[4-(2-Methylbenzoyl)piperazin-1-yl]-1,2-benzothiazole: Contains a piperazine ring substituted with a 2-methylbenzoyl group but has a benzothiazole core instead of a naphthoquinone core.

Uniqueness

2-Chloro-3-[4-(2-methylbenzoyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione is unique due to its combination of a chloro-substituted naphthoquinone core with a piperazine ring bearing a 2-methylbenzoyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

2-chloro-3-[4-(2-methylbenzoyl)piperazin-1-yl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-14-6-2-3-7-15(14)22(28)25-12-10-24(11-13-25)19-18(23)20(26)16-8-4-5-9-17(16)21(19)27/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUNWXQABDKZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-CHLORO-3-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
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2-CHLORO-3-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
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2-CHLORO-3-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
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2-CHLORO-3-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
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2-CHLORO-3-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
Reactant of Route 6
2-CHLORO-3-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE

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